molecular formula C23H24N4O6S B2518684 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide CAS No. 894012-75-0

4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide

Cat. No.: B2518684
CAS No.: 894012-75-0
M. Wt: 484.53
InChI Key: DHYVFXDAKGJLAV-UHFFFAOYSA-N
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Description

4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes an indole core, a morpholino group, and a sulfonylacetamido linkage, making it a subject of interest in various fields such as medicinal chemistry and biochemistry.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities, protein-ligand interactions, and cellular pathways.

Medicine

Medicinally, this compound is explored for its potential therapeutic effects. Its structure suggests possible applications in drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry

In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by the morpholino group.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base such as pyridine.

    Acetamidation: The final step involves the acetamidation of the sulfonylated indole derivative with acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the sulfonyl or carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring or the morpholino group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoic acid
  • 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzylamine
  • 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzyl alcohol

Uniqueness

The uniqueness of 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in research and development.

Properties

IUPAC Name

4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6S/c24-23(30)16-5-7-17(8-6-16)25-21(28)15-34(31,32)20-13-27(19-4-2-1-3-18(19)20)14-22(29)26-9-11-33-12-10-26/h1-8,13H,9-12,14-15H2,(H2,24,30)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYVFXDAKGJLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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